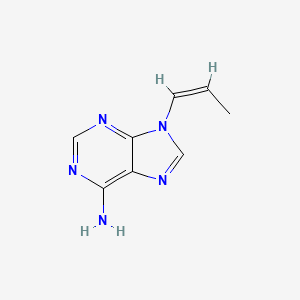

(Z)-9-Propenyladenine

Description

Properties

IUPAC Name |

9-[(Z)-prop-1-enyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCANXGLNLMJB-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464851-21-5 | |

| Record name | 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464851215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5K3XE3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-9-Propenyladenine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Propenyladenine is a recognized mutagenic impurity associated with the antiretroviral drug Tenofovir Disoproxil Fumarate.[1][2][3] Tenofovir, a nucleotide analogue reverse transcriptase inhibitor, is a critical medication in the management of HIV-1 and HBV infections.[1][4] The presence of impurities such as this compound is a significant concern in drug manufacturing and quality control due to the potential for genotoxicity. This document provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, compiled from publicly available data.

Chemical Structure and Identification

This compound is a purine derivative characterized by a propenyl group attached to the nitrogen at position 9 of the adenine ring, with the double bond in the (Z) or cis-configuration.

| Identifier | Value |

| IUPAC Name | 9-[(1Z)-prop-1-en-1-yl]-9H-purin-6-amine |

| CAS Number | 1464851-21-5[5][6] |

| Molecular Formula | C₈H₉N₅[5] |

| Molecular Weight | 175.19 g/mol |

| SMILES | C/C=C\N1C=NC2=C(N=CN=C21)N |

| Synonyms | (Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, (Z)-Mutagenic Impurity of Tenofovir Disoproxil[6] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available computed and general properties.

| Property | Value |

| Physical State | Solid (presumed) |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term stability |

Biological Activity and Significance

This compound is primarily of interest due to its classification as a mutagenic impurity.[1][2][3][4] Mutagenic substances have the potential to cause changes in the genetic material of an organism, which can have serious health implications, including carcinogenesis. The control of such impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and is strictly regulated by authorities such as the International Council for Harmonisation (ICH).

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways affected by this compound. Its mutagenic activity suggests an interaction with DNA, potentially through intercalation or the formation of DNA adducts, which could trigger DNA damage response pathways. However, without specific studies, any description of pathway involvement would be speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in peer-reviewed literature. The following represents a general methodology for a key assay used to determine mutagenicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

General Protocol:

-

Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are selected to detect different types of mutations (e.g., frameshift, base-pair substitutions).

-

Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver. This is to assess the mutagenicity of the parent compound as well as its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, this compound, in a liquid suspension.

-

Plating: The treated bacteria are then plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies in the negative control.

-

Analysis: A substance is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly above the background level.

Note: A specific experimental protocol and the detailed results of the Ames test for this compound are not available in the reviewed public literature.

Synthesis

Logical Relationships and Workflows

Due to the limited availability of detailed experimental studies on this compound, it is not possible to construct meaningful diagrams of signaling pathways or experimental workflows at this time. The primary known characteristic is its identity as a mutagenic impurity, the investigation of which would follow a standard workflow for genotoxicity testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | (Z)-Mutagenic Impurity of Tenofovir Disoproxil | HIV | Ambeed.com [ambeed.com]

- 3. 9-Propenyladenine | Mutagenic Impurity of Tenofovir Disoproxil | Purines | Ambeed.com [ambeed.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. allmpus.com [allmpus.com]

- 6. 1464851-21-5|(Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine|BLD Pharm [bldpharm.com]

(Z)-9-Propenyladenine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Propenyladenine is a recognized mutagenic impurity associated with the manufacturing of Tenofovir Disoproxil Fumarate, a critical antiretroviral medication for the treatment of HIV-1 and Hepatitis B infections. As a process-related impurity and potential degradant, the presence of this compound is carefully monitored and controlled in the final drug product to ensure patient safety. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and discusses the general methodologies relevant to its synthesis, analysis, and toxicological assessment. While specific experimental data for the (Z)-isomer is limited in publicly available literature, this guide outlines the established principles and techniques that are applied in the pharmaceutical industry to characterize and control such impurities.

Chemical Identity and Properties

This compound is a substituted purine derivative. Its core structure consists of an adenine molecule with a propenyl group attached at the 9-position of the purine ring, with the double bond in the Z (cis) configuration.

| Property | Value | Reference |

| CAS Number | 1464851-21-5 | [1] |

| Molecular Formula | C₈H₉N₅ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| IUPAC Name | 9-[(1Z)-prop-1-en-1-yl]-9H-purin-6-amine | |

| Synonyms | (Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, (Z)-Mutagenic Impurity of Tenofovir Disoproxil | [1][2] |

Relationship to Tenofovir Disoproxil Fumarate

This compound is identified as a mutagenic impurity in the active pharmaceutical ingredient (API) Tenofovir Disoproxil Fumarate.[3] Tenofovir is a nucleotide analogue reverse transcriptase inhibitor that, in its prodrug form, is a cornerstone of antiretroviral therapy.[4] Impurities such as 9-propenyladenine can arise during the synthesis of the API or through degradation. Due to its mutagenic potential, regulatory agencies require stringent control of its levels in the final drug product.

The formation of 9-propenyladenine isomers is a potential outcome of certain synthetic routes used for Tenofovir Disoproxil Fumarate. The logical relationship can be visualized as a potential side reaction or degradation pathway from starting materials or intermediates.

Experimental Protocols

Synthesis of Propenyladenine Isomers

The synthesis of 9-propenyladenine isomers would typically involve the alkylation of adenine or a protected adenine derivative with a suitable propenyl-containing electrophile. A generalized synthetic approach is described below. A specific protocol for the synthesis of the related (E)-isomer has been published, and a similar strategy with stereoselective control would be required for the (Z)-isomer.

General Synthetic Scheme:

-

Step 1: Alkylation of Adenine. Adenine is reacted with a 1-halopropene (e.g., 1-bromopropene) in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile). The reaction conditions, including temperature and choice of base and solvent, would be optimized to favor N9-alkylation over N7-alkylation and to control the stereochemistry of the propenyl group.

-

Step 2: Isomer Separation and Purification. The reaction mixture would likely contain a mixture of (Z)- and (E)-isomers, as well as other alkylated products. Separation and purification of the desired (Z)-isomer would be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Step 3: Characterization. The structure and stereochemistry of the purified this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, NOESY), mass spectrometry (MS), and infrared (IR) spectroscopy.

Analytical Method for Quantification

The quantification of this compound as an impurity in Tenofovir Disoproxil Fumarate would be performed using a validated, stability-indicating HPLC method, likely with UV detection.

General HPLC-UV Method Parameters:

-

Column: A reversed-phase column (e.g., C18, C8) with appropriate dimensions and particle size.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, acetate buffer) and an organic modifier (e.g., acetonitrile, methanol), run in either isocratic or gradient elution mode. The pH of the aqueous phase would be optimized for optimal separation.

-

Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where both Tenofovir and this compound have significant absorbance (e.g., around 260 nm).[5]

-

Quantification: Quantification would be based on the peak area of this compound relative to a calibration curve prepared from a certified reference standard.

Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of this compound would be evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This is a standard in vitro assay for the detection of genotoxicity.

General Ames Test Protocol:

-

Tester Strains: A set of histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).[6][7]

-

Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to assess the mutagenicity of the parent compound and its metabolites.[6][8]

-

Procedure:

-

The tester strains are exposed to various concentrations of this compound in a minimal agar medium lacking the essential amino acid (histidine or tryptophan).

-

Positive and negative (solvent) controls are run concurrently.

-

The plates are incubated for 48-72 hours at 37°C.[6]

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly above the background level.

Biological Activity and Signaling Pathways

As an impurity of Tenofovir, the primary biological concern for this compound is its mutagenicity. The mechanism of action of the parent drug, Tenofovir, involves the inhibition of viral reverse transcriptase.[3][4] It is plausible that this compound, as a purine analogue, could interact with DNA and DNA-processing enzymes, leading to its genotoxic effects. However, specific signaling pathways directly modulated by this compound have not been elucidated in the available literature. Its characterization is primarily focused on its toxicological profile as a genotoxic impurity rather than any therapeutic activity.

Data Summary

Specific quantitative data for the biological or toxicological activity of this compound are not widely published. The following table illustrates the type of data that would be generated and evaluated for such an impurity.

| Assay | Parameter | Expected Result for a Mutagenic Impurity |

| Bacterial Reverse Mutation Assay (Ames Test) | Fold increase in revertant colonies over background | A significant, dose-dependent increase in one or more tester strains. |

| In vitro Micronucleus Test | Frequency of micronucleated cells | A significant increase in micronuclei formation, indicating clastogenic or aneugenic potential. |

| HPLC Impurity Profiling | Limit of Quantification (LOQ) | A low value (e.g., in the ppm range relative to the API) to ensure detection at trace levels. |

| HPLC Impurity Profiling | Limit of Detection (LOD) | A low value (e.g., in the ppm range relative to the API) to ensure detection at trace levels. |

Conclusion

This compound is a critical quality attribute to be monitored in the production of Tenofovir Disoproxil Fumarate due to its classification as a mutagenic impurity. While detailed experimental data for this specific isomer are not extensively available in public literature, the principles and methodologies for its synthesis, detection, and toxicological evaluation are well-established within the pharmaceutical sciences. This guide provides a foundational understanding for researchers and drug development professionals involved in the quality control and safety assessment of antiretroviral therapies. Further research into the precise mechanisms of its formation and mutagenicity would be beneficial for the continued optimization of Tenofovir Disoproxil Fumarate manufacturing processes.

References

- 1. This compound | CAS No- 1464851-21-5 | Simson Pharma Limited [simsonpharma.com]

- 2. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. enamine.net [enamine.net]

- 8. bulldog-bio.com [bulldog-bio.com]

(Z)-9-Propenyladenine: A Technical Overview of a Mutagenic Impurity

(Z)-9-Propenyladenine is a recognized mutagenic impurity associated with the antiretroviral drug Tenofovir Disoproxil Fumarate. [1][2][3] As a critical area of interest for researchers, scientists, and drug development professionals, understanding the synthesis and characterization of this compound is paramount for ensuring the safety and efficacy of tenofovir-based therapies. This technical guide synthesizes the publicly available information on this compound, outlining its properties and highlighting the current gaps in publicly accessible scientific literature regarding its detailed synthesis and biological mechanisms.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol .[4][5] Its identity is confirmed by the Chemical Abstracts Service (CAS) number 1464851-21-5.[3][5] While detailed experimental data for its physical properties are not widely published, a summary of its key identifiers is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine | [4] |

| Molecular Formula | C₈H₉N₅ | [4] |

| Molecular Weight | 175.19 g/mol | [4] |

| CAS Number | 1464851-21-5 | [3][5] |

| Synonyms | (Z)-Mutagenic Impurity of Tenofovir Disoproxil | [3] |

Table 1: Key Identifiers for this compound

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the stereoselective synthesis of this compound are notably absent in the surveyed scientific literature. Pharmaceutical companies that produce Tenofovir Disoproxil Fumarate and chemical suppliers offering this compound as an analytical standard will have proprietary synthesis methods.[1]

One patent describes a general method for the synthesis of 9-propenyl adenine via a Wittig-type reaction, but it does not specify the isomeric purity ((Z) or (E)) of the final product and lacks a detailed experimental protocol and characterization of the specific isomers.[6] The synthesis of various impurities of tenofovir has been a subject of research to ensure drug quality and safety, though a specific focus on the (Z)-isomer of 9-propenyladenine is not prevalent in public reports.[1][7][8][9]

The likely general approach to the synthesis of N9-substituted purines involves the alkylation of adenine. To achieve the (Z)-configuration of the propenyl group, a stereoselective synthesis would be required, potentially involving the use of specific catalysts or Z-selective olefination reactions. A conceptual workflow for such a synthesis is depicted below.

Conceptual Synthesis Workflow for this compound.

Characterization

Comprehensive characterization data for this compound, including detailed ¹H NMR, ¹³C NMR, and mass spectrometry analyses, are not publicly available. Commercial suppliers of this compound as a reference standard provide a Certificate of Analysis with their products, which would contain this information.[4] However, these documents are not typically accessible in the public domain. The characterization of impurities in tenofovir is a critical aspect of quality control in its manufacturing process.[1][7]

A general workflow for the characterization of a synthesized chemical entity like this compound would involve a battery of analytical techniques to confirm its structure and purity.

General Characterization Workflow.

Biological Activity and Signaling Pathways

This compound is identified as a mutagenic impurity.[2][3] The broader class of 9-N-substituted adenines has been studied for mutagenicity, with some compounds showing activity in the Ames test, particularly after metabolic activation.[10][11] However, the specific molecular and cellular signaling pathways through which this compound exerts its mutagenic effects are not detailed in the available literature.

The parent drug, tenofovir, is a nucleotide analogue reverse transcriptase inhibitor, which acts by being incorporated into viral DNA and causing chain termination.[2][3] While this compound is an impurity of tenofovir, it is not described as having a therapeutic effect. Studies on other tenofovir impurities have investigated their potential for nephrotoxicity and interaction with transporters like the human organic anion transporter 1 (hOAT1), but similar studies specifically on this compound are not publicly documented.[12] The potential for genotoxicity of impurities in tenofovir is a significant concern for regulatory bodies.[13][14]

Due to the lack of specific information on the signaling pathways affected by this compound, a diagrammatic representation of its mechanism of action cannot be provided at this time. Research in this area would be valuable for a more complete understanding of the risk profile of this impurity.

References

- 1. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1464851-21-5|(Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine|BLD Pharm [bldpharm.com]

- 5. Tenofovir (Z)-9- Propenyl adenine - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. CN106632340A - A kind of method of synthesizing tenofovir intermediate - Google Patents [patents.google.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Impurity in Tenofovir Disoproxil Fumarate Exhibits High Human ...: Ingenta Connect [ingentaconnect.com]

- 13. CN111239286B - Method for detecting genotoxic impurities in tenofovir - Google Patents [patents.google.com]

- 14. A kind of detection method of genotoxic impurity in tenofovir alafenamide fumarate - Eureka | Patsnap [eureka.patsnap.com]

Unraveling the Enigma: The Mechanism of Action of (Z)-9-Propenyladenine Remains Largely Undefined

Despite its identification as a mutagenic impurity in the widely used antiretroviral drug Tenofovir Disoproxil Fumarate, the specific mechanism of action of (Z)-9-Propenyladenine remains conspicuously absent from publicly available scientific literature. Current research and documentation primarily focus on its role as a contaminant, with detailed mechanistic studies on the compound itself appearing to be limited or unpublished.

The designation of this compound as "mutagenic" suggests a potential for this molecule to interact with genetic material, possibly leading to DNA damage or errors in replication. However, the specific nature of this interaction, the cellular pathways it may affect, and the precise molecular targets remain unelucidated in the provided information.

The Parent Compound: A Well-Defined Mechanism

To understand the context in which this compound is discussed, it is useful to consider the mechanism of its parent compound, Tenofovir.

The Void of Specific Data

A comprehensive search for quantitative data such as IC50, EC50, or Ki values for this compound yielded no results. Similarly, detailed experimental protocols for assays that would elucidate its mechanism of action are not available in the public domain. This lack of data prevents the creation of structured tables and in-depth procedural descriptions as per the initial request.

The logical relationship concerning this compound, based on current information, is rudimentary and is depicted below.

References

Unveiling the Mutagenic Potential of (Z)-9-Propenyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Propenyladenine is recognized as a potential mutagenic impurity in the synthesis of Tenofovir Disoproxil Fumarate, a critical antiretroviral medication. As a structural analogue of adenine, a fundamental component of DNA, its presence in pharmaceutical products necessitates a thorough evaluation and stringent control of its mutagenic potential. This technical guide provides an in-depth overview of the assessment of the mutagenic profile of this compound, detailing the experimental protocols for key genotoxicity assays and the regulatory framework governing its control. While specific quantitative data for this compound is not publicly available, this document presents representative data in structured tables to illustrate the expected outcomes for a compound classified as a mutagenic impurity. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the scientific and regulatory considerations for such impurities.

Introduction

This compound is an organic compound that has been identified as a potential impurity in the manufacturing process of Tenofovir Disoproxil Fumarate.[1][2][3][4][5] Due to its structural similarity to adenine, a purine nucleobase, there is a scientific basis for concern regarding its potential to interact with DNA and induce mutations. The control of mutagenic impurities in pharmaceuticals is a critical aspect of drug safety and is guided by international regulatory frameworks such as the ICH M7 guideline. This guideline establishes a risk-based approach to identify, categorize, and control DNA reactive (mutagenic) impurities to limit the potential carcinogenic risk.

The presence of a propenyl group attached to the adenine core introduces a reactive chemical moiety that could potentially alkylate DNA, leading to mutations if not properly repaired by the cell's DNA repair mechanisms. Therefore, a comprehensive assessment of the mutagenic potential of this compound is a mandatory step in the quality control of Tenofovir Disoproxil Fumarate.

Regulatory Framework and Control Strategy

The control of mutagenic impurities like this compound is governed by the principles outlined in the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk". This guideline provides a framework for classifying impurities based on their mutagenic potential and for establishing acceptable intake levels.

A crucial aspect of the control strategy for mutagenic impurities is the establishment of a Threshold of Toxicological Concern (TTC), which is a default permissible daily intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. For known mutagens, a substance-specific acceptable intake is often derived from toxicological data. For instance, in the case of Tenofovir Disoproxil Fumarate, the production process is validated to ensure that the level of 9-propenyladenine does not exceed 5 parts per million (ppm).

The logical workflow for the assessment and control of a potential mutagenic impurity is depicted in the following diagram:

Workflow for Mutagenic Impurity Assessment.

Experimental Protocols for Mutagenicity Assessment

The mutagenic potential of a compound is typically evaluated using a battery of in vitro and in vivo tests. The standard assays recommended by regulatory agencies include the bacterial reverse mutation assay (Ames test), the in vitro mammalian cell micronucleus test, and the in vitro mammalian chromosomal aberration test.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. The assay evaluates the ability of a test substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.

Methodology:

-

Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.

-

Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

-

Procedure (Plate Incorporation Method):

-

The test substance, at various concentrations, is mixed with the bacterial tester strain and molten top agar.

-

For assays with metabolic activation, the S9 mix is also added to the top agar.

-

The mixture is poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD 473

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Methodology:

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines such as CHO, V79, or TK6 are commonly used.

-

Treatment: Cells are exposed to the test substance at a range of concentrations, both with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

-

Data Analysis: A statistically significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Principle: This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

-

Cell Lines: Similar to the micronucleus test, human lymphocytes or established cell lines like CHO or V79 are used.

-

Treatment: Cells are treated with the test substance at various concentrations, with and without metabolic activation.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural aberrations (e.g., breaks, gaps, deletions, and exchanges).

-

Data Analysis: A statistically significant and concentration-related increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.

Data Presentation (Illustrative)

Due to the proprietary nature of pharmaceutical development data, specific experimental results for this compound are not publicly available. The following tables present illustrative data for a hypothetical compound that would be classified as a mutagenic impurity, demonstrating the expected format and type of results from the key genotoxicity assays.

Table 1: Illustrative Bacterial Reverse Mutation Assay (Ames Test) Results

| Concentration (µ g/plate ) | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) | TA1537 (-S9) | TA1537 (+S9) |

| Negative Control | 25 ± 4 | 30 ± 5 | 120 ± 15 | 135 ± 18 | 12 ± 3 | 15 ± 4 |

| 0.1 | 28 ± 5 | 35 ± 6 | 125 ± 16 | 140 ± 20 | 14 ± 3 | 18 ± 5 |

| 1 | 35 ± 6 | 75 ± 9 | 130 ± 18 | 280 ± 25 | 18 ± 4 | 45 ± 7 |

| 10 | 48 ± 7* | 150 ± 15 | 145 ± 20 | 550 ± 40 | 25 ± 5* | 98 ± 12 |

| 100 | Toxic | Toxic | Toxic | Toxic | Toxic | Toxic |

| Positive Control | 250 ± 20 | 480 ± 35 | 850 ± 60 | 1200 ± 90 | 150 ± 15 | 320 ± 28 |

Values are mean number of revertant colonies ± SD. * p < 0.05, ** p < 0.01 compared to negative control.

Table 2: Illustrative In Vitro Mammalian Cell Micronucleus Test Results

| Concentration (µg/mL) | % Binucleated Cells with Micronuclei (-S9) | % Binucleated Cells with Micronuclei (+S9) |

| Negative Control | 1.5 ± 0.5 | 1.8 ± 0.6 |

| 1 | 1.7 ± 0.6 | 2.0 ± 0.7 |

| 5 | 2.5 ± 0.8 | 4.5 ± 1.1 |

| 10 | 4.8 ± 1.2 | 8.9 ± 1.5 |

| 20 | Toxic | Toxic |

| Positive Control | 15.2 ± 2.1 | 18.5 ± 2.5** |

Values are mean ± SD. ** p < 0.01 compared to negative control.

Table 3: Illustrative In Vitro Mammalian Chromosomal Aberration Test Results

| Concentration (µg/mL) | % Cells with Structural Aberrations (-S9) | % Cells with Structural Aberrations (+S9) |

| Negative Control | 2.0 ± 1.0 | 2.5 ± 1.2 |

| 5 | 2.5 ± 1.1 | 3.0 ± 1.3 |

| 10 | 4.0 ± 1.5 | 7.5 ± 1.8 |

| 20 | 8.5 ± 2.0 | 15.0 ± 2.5 |

| 40 | Toxic | Toxic |

| Positive Control | 25.0 ± 3.5 | 30.0 ± 4.0** |

Values are mean ± SD. ** p < 0.01 compared to negative control.

Signaling Pathways in DNA Damage and Repair

The mutagenic activity of a compound like this compound is intrinsically linked to its ability to cause DNA damage and the cell's subsequent response. The following diagram illustrates a generalized signaling pathway initiated by DNA damage.

Generalized DNA Damage Response Pathway.

Conclusion

While specific experimental data on the mutagenic potential of this compound is not publicly available, its classification as a mutagenic impurity in Tenofovir Disoproxil Fumarate indicates that it has likely demonstrated positive results in a battery of genotoxicity assays. The control of this impurity to very low levels (e.g., ≤ 5 ppm) is a testament to the rigorous application of regulatory guidelines such as ICH M7, which ensures the safety and quality of pharmaceutical products. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and regulatory considerations that are paramount in assessing and controlling such impurities. The provided experimental protocols and illustrative data serve as a valuable resource for understanding the multifaceted process of mutagenicity risk assessment.

References

(Z)-9-Propenyladenine as a Tenofovir Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Propenyladenine has been identified as a process-related, mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a critical antiretroviral drug. Its potential for genotoxicity necessitates strict control and monitoring in the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential formation pathways, analytical methodologies for its detection and quantification, and regulatory considerations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Tenofovir and related compounds.

Introduction

Tenofovir Disoproxil Fumarate is a widely used nucleotide reverse transcriptase inhibitor for the treatment of HIV-1 infection and chronic hepatitis B. The manufacturing process of TDF is complex and can lead to the formation of various impurities. Among these, this compound is of particular concern due to its classification as a mutagenic impurity. Regulatory bodies, such as the European Pharmacopoeia, have established stringent limits for such impurities to ensure the safety and efficacy of the final drug product. This guide will delve into the technical aspects of this compound, providing a consolidated source of information for professionals in the pharmaceutical industry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine |

| Synonyms | (Z)-Mutagenic Impurity of Tenofovir Disoproxil |

| CAS Number | 1464851-21-5 |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in Methanol |

| Storage | 2-8°C |

Formation and Synthesis

The precise mechanism for the formation of this compound during the synthesis of Tenofovir is not extensively detailed in publicly available literature. However, it is understood to be a process-related impurity, likely arising from a side reaction involving adenine or a related intermediate. The synthesis of Tenofovir typically involves the alkylation of adenine. Under certain reaction conditions, the formation of the propenyl-substituted adenine derivative may occur.

Analytical Methods for Detection and Quantification

The detection and quantification of trace-level genotoxic impurities like this compound require highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the technique of choice for this purpose.

Experimental Protocol: A General LC-MS/MS Method

While a specific validated method from a peer-reviewed journal is not available, a general approach for the determination of 9-propenyladenine in Tenofovir Disoproxil Fumarate using an ultra-high performance liquid chromatograph coupled with a triple quadrupole mass spectrometer has been reported by instrument manufacturers. A hypothetical, yet representative, experimental protocol is outlined below.

Chromatographic Conditions:

-

Column: A reversed-phase column suitable for polar compounds (e.g., C18, 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to ensure separation from the API and other impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound. For a molecule with a mass of 175.19, a potential precursor ion would be [M+H]⁺ at m/z 176.2. Product ions would be determined through fragmentation experiments.

-

Source Parameters: Optimized parameters for desolvation temperature, gas flow, and capillary voltage to achieve maximum sensitivity.

Validation Parameters:

A validated method would need to demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Quantitative Data and Regulatory Limits

The European Pharmacopoeia monograph for Tenofovir Disoproxil Fumarate specifies a limit for 9-propenyladenine of not more than 5 ppm.[1] This stringent limit reflects the mutagenic potential of this impurity. Pharmaceutical manufacturers are required to have a validated analytical method capable of quantifying this compound at or below this level.

Genotoxicity and Biological Pathways

This compound is classified as a mutagenic impurity.[2] While the specific signaling pathways affected by this compound are not detailed in the available literature, its structural similarity to adenine, a fundamental component of nucleic acids, suggests a potential for interaction with DNA and cellular replication processes. Genotoxic impurities can cause DNA damage, leading to mutations and potentially carcinogenesis. Therefore, their presence in pharmaceuticals is strictly controlled.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the context of managing the this compound impurity.

Caption: Workflow for the management of this compound impurity.

Conclusion

The control of this compound as a mutagenic impurity is a critical aspect of ensuring the quality and safety of Tenofovir Disoproxil Fumarate. This technical guide has summarized the available information on its properties, formation, and analysis. The development and validation of highly sensitive analytical methods are paramount for manufacturers to comply with the stringent regulatory limits. Further research into the specific mechanisms of its formation could lead to improved manufacturing processes that minimize or eliminate the presence of this impurity. Continuous vigilance and robust analytical surveillance are essential to safeguard patient health.

References

Unveiling the Biological Profile of (Z)-9-Propenyladenine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Propenyladenine is primarily recognized as a mutagenic impurity associated with the antiretroviral drug, Tenofovir Disoproxil Fumarate (TDF). While extensive research has been conducted on the parent drug, specific biological activity data for this particular impurity remains limited in publicly accessible literature. This technical guide synthesizes the available information on this compound, focusing on its identity, its relationship to Tenofovir, and the general methodologies used to assess the biological activities of such compounds. This document is intended to provide a foundational understanding for researchers and professionals in drug development and safety assessment.

Introduction

This compound is a small molecule that has garnered attention primarily due to its classification as a mutagenic impurity in the manufacturing process of Tenofovir Disoproxil Fumarate, a key therapeutic agent in the management of HIV-1 and Hepatitis B infections.[1][2] The presence of mutagenic impurities in pharmaceutical products is a critical concern for regulatory bodies and manufacturers, necessitating rigorous identification, characterization, and control. Understanding the biological activity profile of such impurities is paramount in assessing their potential risk to human health.

Tenofovir, the active component, is a nucleotide analogue reverse transcriptase (NtART) inhibitor.[1][2] It effectively blocks the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 and HBV. The identification of this compound as an impurity underscores the importance of stringent quality control in drug manufacturing to minimize potential genotoxic risks.

Quantitative Biological Data

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| Data Not Available | Data Not Available | IC50 | N/A | N/A |

| Data Not Available | Data Not Available | CC50 | N/A | N/A |

Table 2: Hypothetical Antiviral Activity Data for this compound

| Virus | Assay Type | Parameter | Value | Reference |

| Data Not Available | Data Not Available | EC50 | N/A | N/A |

| Data Not Available | Data Not Available | SI (CC50/EC50) | N/A | N/A |

Table 3: Hypothetical Enzymatic Inhibition Data for this compound

| Enzyme | Assay Type | Parameter | Value | Reference |

| Data Not Available | Data Not Available | Ki | N/A | N/A |

| Data Not Available | Data Not Available | IC50 | N/A | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the biological activity of a compound like this compound.

Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3]

-

Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine. The test compound is incubated with the bacterial culture. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and thus grow on a minimal medium lacking it.

-

Methodology:

-

Bacterial Strains: Select appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Plate Incorporation Method:

-

Prepare a mixture of the bacterial tester strain, the test compound at various concentrations, and, if required, the S9 mix.

-

Pour this mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[6][7]

-

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

-

Methodology:

-

Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with different concentrations of this compound.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key conceptual frameworks and experimental workflows relevant to the biological assessment of this compound.

Conclusion

This compound is a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate. While its identity and association with the parent drug are established, there is a notable absence of detailed, publicly available data on its specific biological activities. The experimental protocols and conceptual workflows provided in this guide offer a framework for the type of studies required to fully characterize the biological profile of such a compound. For professionals in drug development and safety assessment, the case of this compound highlights the critical importance of impurity profiling and the application of standardized assays to ensure the safety and quality of pharmaceutical products. Further research is warranted to quantify the mutagenic, cytotoxic, and any potential antiviral effects of this compound to provide a more complete risk assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 7. benchchem.com [benchchem.com]

In Vitro Profile of (Z)-9-Propenyladenine: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the in vitro characteristics of (Z)-9-propenyladenine. This compound is primarily recognized as a mutagenic impurity found in the antiretroviral drug, Tenofovir Disoproxil Fumarate.[1][2][3][4] Despite its classification as a mutagenic impurity, detailed in vitro studies elucidating its specific biological activities, mechanisms of action, and impact on cellular signaling pathways are not extensively available in publicly accessible scientific literature.

This document summarizes the current knowledge base surrounding this compound and provides a framework for potential in vitro investigations based on the study of related pharmaceutical impurities.

Chemical Identity

| Property | Value |

| Chemical Name | (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine |

| Synonyms | This compound, (Z)-Mutagenic Impurity of Tenofovir Disoproxil |

| CAS Number | 1464851-21-5 |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

Current Understanding and Research Gaps

This compound is structurally related to adenine, a fundamental component of nucleic acids. Its designation as a "mutagenic impurity" suggests the potential for interaction with DNA and cellular machinery, a characteristic that warrants thorough investigation in the context of drug safety and toxicology. However, a comprehensive search of scientific databases reveals a notable absence of specific in vitro studies on this particular isomer.

Research into the impurities of Tenofovir has been conducted, with some studies focusing on the cytotoxicity of various related compounds. For instance, a study on Tenofovir impurities indicated that some possess cytotoxic effects. While this provides a rationale for investigating this compound, it does not offer specific data on this molecule.

The lack of dedicated research on this compound presents a significant knowledge gap. Key areas that remain to be explored through in vitro studies include:

-

Cytotoxicity: Determining the concentration-dependent effects on the viability of various cell lines.

-

Mechanism of Action: Elucidating the molecular targets and pathways through which it exerts its effects.

-

Apoptosis Induction: Investigating its potential to trigger programmed cell death.

-

Signaling Pathway Modulation: Identifying the specific cellular signaling cascades that are activated or inhibited by the compound.

-

Genotoxicity: Quantitatively assessing its mutagenic potential in various assays.

Proposed Experimental Workflows for In Vitro Characterization

Given the limited data, a logical starting point for the in vitro investigation of this compound would involve a tiered approach. The following diagram illustrates a potential experimental workflow.

Caption: Proposed experimental workflow for the in vitro characterization of this compound.

Hypothetical Signaling Pathway for Investigation

Based on the known mechanisms of other nucleoside analogs and mutagenic compounds, a plausible hypothesis is that this compound could interfere with DNA replication and repair processes, potentially leading to the activation of stress-response and apoptotic signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

References

(Z)-9-Propenyladenine: A Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Propenyladenine is a recognized mutagenic impurity associated with the manufacturing of Tenofovir Disoproxil Fumarate, a critical antiretroviral medication. This technical guide provides a comprehensive overview of the discovery, synthetic methodologies, and biological implications of this compound. The document details its identification as a process-related impurity and outlines a potential synthetic route based on established methods for N-alkenylpurine synthesis. Furthermore, it delves into the toxicological assessment of this compound, with a focus on its mutagenic properties as evaluated by the Ames test. This guide is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical development, quality control, and regulatory affairs.

Discovery and History

The history of this compound is intrinsically linked to the development and manufacturing of the antiretroviral drug, Tenofovir Disoproxil Fumarate (TDF). It is not known as a naturally occurring compound and its scientific relevance emerged primarily from its identification as a process-related impurity in TDF synthesis.[1][2][3][4][5][6][7][8] Regulatory bodies require stringent control of such impurities, particularly those with mutagenic potential, necessitating a thorough understanding of their formation, characterization, and biological effects.

The presence of this compound and its E-isomer is a consequence of specific synthetic routes used for TDF, where the purine ring is susceptible to the formation of N9-alkenyl derivatives. Its classification as a "mutagenic impurity" underscores the importance of analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1464851-21-5 | [9][10] |

| Molecular Formula | C₈H₉N₅ | [9][10] |

| Molecular Weight | 175.19 g/mol | [9][10] |

| IUPAC Name | 9-[(1Z)-prop-1-en-1-yl]-9H-purin-6-amine | [9][10] |

| Synonyms | (Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, (Z)-Mutagenic Impurity of Tenofovir Disoproxil | [9][10][11] |

| Appearance | White to off-white solid (presumed) | |

| Solubility | Soluble in DMSO and Methanol | [11] |

Synthesis and Characterization

Synthetic Approach

Proposed Experimental Protocol for the Synthesis of this compound

Objective: To synthesize this compound via the rearrangement of 9-allyl-9H-purin-6-amine.

Materials:

-

9-allyl-9H-purin-6-amine

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethylformamide (DMF)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

High-purity solvents for chromatography (e.g., dichloromethane, methanol)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 9-allyl-9H-purin-6-amine (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: Potassium tert-butoxide (t-BuOK) (1.2 equivalents) is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield this compound.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data (Hypothetical)

-

¹H NMR (CDCl₃): δ 8.35 (s, 1H, H-2), 7.95 (s, 1H, H-8), 6.50 (d, 1H, J = 9.0 Hz, N9-CH=), 6.10 (m, 1H, =CH-CH₃), 5.90 (br s, 2H, NH₂), 1.90 (d, 3H, J = 7.0 Hz, CH₃).

-

Mass Spectrometry (ESI+): m/z 176.09 [M+H]⁺.

Biological Activity and Toxicology

Mutagenicity

This compound is consistently identified as a mutagenic impurity.[8][11] The primary method for assessing the mutagenic potential of pharmaceutical impurities is the bacterial reverse mutation assay, commonly known as the Ames test.[1][2][4][13]

Ames Test Protocol

The Ames test evaluates the ability of a chemical to induce mutations in specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. A positive result, indicated by a significant increase in the number of revertant colonies that can grow in the absence of the required amino acid, suggests that the substance is a mutagen.

Experimental Protocol (General):

-

Bacterial Strains: A panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of the parent compound and its metabolites.

-

Test Procedure (Plate Incorporation Method):

-

The test substance at various concentrations, the bacterial tester strain, and either S9 mix or a buffer are mixed with molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A dose-dependent increase in revertant colonies that is at least twice the background level is typically considered a positive result.

Quantitative Data (Illustrative)

Specific quantitative data from Ames testing of this compound is not publicly available. However, Table 2 provides an illustrative example of how such data would be presented for a known mutagenic impurity.

| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control | Result |

| TA98 | - | 0 (Control) | 25 ± 4 | 1.0 | - |

| 1 | 28 ± 5 | 1.1 | - | ||

| 10 | 60 ± 8 | 2.4 | + | ||

| 50 | 155 ± 15 | 6.2 | + | ||

| TA100 | + | 0 (Control) | 120 ± 12 | 1.0 | - |

| 1 | 135 ± 14 | 1.1 | - | ||

| 10 | 250 ± 20 | 2.1 | + | ||

| 50 | 580 ± 45 | 4.8 | + |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Signaling Pathways

As a mutagenic purine analog, this compound is presumed to exert its toxic effects through interaction with DNA, leading to mutations. This can trigger cellular DNA damage response (DDR) pathways.

The diagram below illustrates a generalized DNA damage response pathway that could be activated by a mutagenic agent like this compound.

Conclusion

This compound is a significant process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate, notable for its mutagenic properties. While its history is confined to its role as a pharmaceutical impurity, a comprehensive understanding of its synthesis, characterization, and toxicological profile is essential for ensuring the quality and safety of TDF. The methodologies and information presented in this guide provide a foundational resource for researchers and professionals in the pharmaceutical industry. Further research into the specific mechanisms of its mutagenicity and the development of advanced analytical techniques for its detection will continue to be important areas of investigation.

References

- 1. criver.com [criver.com]

- 2. inotiv.com [inotiv.com]

- 3. researchgate.net [researchgate.net]

- 4. Ames test - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis of N-alkenylpurines by ... preview & related info | Mendeley [mendeley.com]

- 13. biotoxicity.com [biotoxicity.com]

Spectroscopic Analysis of (Z)-9-Propenyladenine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-9-Propenyladenine, a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate. Due to the limited availability of public domain raw spectroscopic data for this specific isomer, this document presents expected data based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring such data, catering to the needs of researchers in pharmaceutical analysis and drug development.

Chemical Identity

| Property | Value |

| Chemical Name | 9-[(1Z)-Prop-1-en-1-yl]-9H-purin-6-amine |

| Synonyms | This compound, Tenofovir Impurity |

| CAS Number | 1464851-21-5[1][2][3][4] |

| Molecular Formula | C₈H₉N₅[1][2] |

| Molecular Weight | 175.19 g/mol [1][4] |

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is illustrative and based on the analysis of similar N-alkenyl purine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.40 | s | 1H | H-2 (Adenine) |

| ~8.20 | s | 1H | H-8 (Adenine) |

| ~7.30 | br s | 2H | -NH₂ |

| ~6.95 | dq | 1H | N-CH=CH- |

| ~5.90 | m | 1H | N-CH=CH- |

| ~1.85 | dd | 3H | =CH-CH₃ |

Table 2: Expected ¹³C NMR Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C-6 (Adenine) |

| ~152.5 | C-2 (Adenine) |

| ~149.0 | C-4 (Adenine) |

| ~141.0 | C-8 (Adenine) |

| ~125.0 | N-CH= |

| ~118.0 | =CH-CH₃ |

| ~117.5 | C-5 (Adenine) |

| ~14.0 | -CH₃ |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (Calculated) | 176.0931 |

| [M+H]⁺ (Observed) | ~176.1 |

| Major Fragmentation Ions | ~135 (Adenine fragment) |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium | N-H stretching (amine) |

| ~1670 | Strong | C=N stretching (purine ring) |

| ~1600 | Strong | N-H bending (amine) |

| ~1480, 1410 | Medium | C=C stretching (alkene and purine ring) |

| ~970 | Medium | =C-H bending (trans-alkene, if present as impurity) |

| ~680 | Medium | =C-H bending (cis-alkene) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on established procedures for the analysis of Tenofovir and its related impurities.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: ~1.5 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 260 nm.

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

MS Scan Range: m/z 50-500.

-

MS/MS: Product ion scan of the precursor ion at m/z 176.1.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

Perform a background scan of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive identification and quantification, it is recommended to acquire and analyze a certified reference standard of the compound using the protocols outlined herein.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (Z)-9-Propenyladenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Propenyladenine is recognized as a potential mutagenic impurity in the active pharmaceutical ingredient (API) Tenofovir Disoproxil Fumarate, an essential antiretroviral medication.[1][2] The monitoring and control of such impurities are critical to ensure the safety and efficacy of the final drug product. Regulatory bodies mandate stringent control of genotoxic impurities, often requiring detection and quantification at trace levels.

These application notes provide detailed protocols for the detection and quantification of this compound in pharmaceutical samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and specificity, making it suitable for trace-level quantification required for genotoxic impurity analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1464851-21-5 | [2][3] |

| Molecular Formula | C₈H₉N₅ | N/A |

| Molecular Weight | 175.19 g/mol | N/A |

| Synonyms | (Z)-Mutagenic Impurity of Tenofovir Disoproxil | [2] |

Analytical Methods

Two primary methods are detailed for the analysis of this compound: a screening method using HPLC-UV and a more sensitive, quantitative method using LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the initial screening and quantification of this compound at higher concentration levels.

Experimental Protocol: HPLC-UV

a) Sample Preparation (for Drug Substance):

-

Accurately weigh approximately 100 mg of the Tenofovir Disoproxil Fumarate drug substance into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes or until the sample is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter a portion of the solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.

b) Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.05% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| UV Detection | 260 nm |

| Injection Volume | 10 µL |

c) Quantitative Data Summary (Hypothetical - Requires Validation):

The following table presents hypothetical performance characteristics for the HPLC-UV method. These values must be experimentally determined during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | ~ 0.01 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |

| Linearity Range | 0.03 - 1.0 µg/mL (r² > 0.99) |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 5% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels, consistent with the requirements for genotoxic impurity analysis.

Experimental Protocol: LC-MS/MS

a) Sample Preparation (for Drug Substance): The sample preparation procedure is similar to the HPLC-UV method. However, a lower sample concentration may be used due to the higher sensitivity of the LC-MS/MS technique. A typical concentration would be 1 mg/mL of the drug substance.

b) Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | UPLC C18, 100 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 8 | |

| 10 | |

| 10.1 | |

| 12 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

c) Mass Spectrometry Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 176.1 |

| Product Ions (Q3) | To be determined by infusion of a standard. Likely fragments would involve the loss of the propenyl group or fragmentation of the purine ring. |

| Collision Energy (CE) | To be optimized for each transition |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

d) Quantitative Data Summary (Hypothetical - Requires Validation):

The following table presents hypothetical performance characteristics for the LC-MS/MS method. These values must be experimentally determined during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | ~ 0.05 ng/mL |

| Limit of Quantification (LOQ) | ~ 0.15 ng/mL |

| Linearity Range | 0.15 - 50 ng/mL (r² > 0.995) |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 10% |

Experimental Workflows and Diagrams

The following diagrams illustrate the experimental workflows for the analytical detection of this compound.

References

Application Note: HPLC Method for the Quantification of (Z)-9-Propenyladenine in Tenofovir

Introduction